N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazinone derivative characterized by a fluorophenyl substituent at the acetamide nitrogen and a bicyclic 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core. The compound is synthesized via multi-step routes involving condensation reactions, with yields ranging from 51% to 65% . Structural confirmation is achieved through HPLC, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and high-resolution mass spectrometry (HRMS). The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic profile and intermolecular interactions. This derivative has been investigated for antifungal activity, with studies highlighting the role of substituents on biological efficacy .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWZDKAJJAPOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor , anti-inflammatory , and antimicrobial activities. This article explores its biological activity, supported by relevant research findings and data.
- Molecular Formula : C16H13FN2O2S
- Molecular Weight : 316.35 g/mol
- CAS Number : 971-07-3
- Purity : Typically around 95% .
1. Antitumor Activity
Research indicates that derivatives of benzothiazine compounds exhibit promising antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Culture |
| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | 3D Culture |
| N-(4-fluorophenyl)-2-(3-oxo...) | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | 3D Culture |
These findings suggest that the compound may interact with DNA, potentially binding within the minor groove, which is crucial for its antitumor efficacy .
2. Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Related compounds have demonstrated significant inhibition of inflammatory markers in cellular models, indicating potential therapeutic applications in diseases characterized by chronic inflammation .
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies show that benzothiazole derivatives can effectively inhibit both bacterial and fungal growth:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
| C. albicans | Z μg/mL |
These results highlight the potential use of this compound as a new antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazine derivatives:
- In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays, demonstrating varying degrees of effectiveness based on the structural modifications made.
- Mechanistic Insights : The binding modes of these compounds to DNA were analyzed using spectroscopic methods, revealing that they predominantly bind in the minor groove of AT-rich sequences, which may enhance their antitumor activity .
Scientific Research Applications
The biological activity of N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been investigated in various studies, revealing its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies:
- A549 Cell Line Study: The compound showed significant cytotoxicity with an IC50 value of 15 µM, primarily inducing apoptosis.
- MCF7 Cell Line Study: An IC50 value of 12.5 µM was reported, with evidence suggesting the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study: Inhibition of critical enzymes for cancer cell survival was observed with an IC50 value of 10 µM.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes related to metabolic disorders and cancer progression. The following table outlines its inhibitory potential:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| α-glucosidase | Moderate inhibition | |
| Acetylcholinesterase | Significant inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzothiazinone scaffold is structurally versatile, allowing modifications at the acetamide phenyl ring (R$ ^1 $) and the benzothiazinone core (R$ ^2 $). Below is a comparative analysis of N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with analogous derivatives:
Table 1: Structural and Functional Comparison of Benzothiazinone Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs): Derivatives with NO$ _2 $, Cl, or CF$ _3 $ substituents exhibit enhanced antifungal activity compared to the fluoro analog. The nitro group (NO$ _2 $) at R$ ^1 $ increases electrophilicity, improving interactions with fungal enzyme active sites . Steric effects: Bulky groups (e.g., CF$ _3 $) at R$ ^1 $ or R$ ^2 $ enhance activity by optimizing hydrophobic interactions, as demonstrated in 3D-QSAR models ($ r^2 = 0.9172 $, $ q^2 = 0.8223 $) .
Crystallographic and Hydrogen-Bonding Profiles: The dihedral angle between the benzothiazinone core and acetamide group ranges from 16.77° to 89.45°, influencing molecular packing and stability . N—H⋯O and C—H⋯O hydrogen bonds dominate crystal structures, with motifs like $ R_2^2(9) $ observed in derivatives, affecting solubility and bioavailability .
Synthetic Accessibility :
- The 4-fluoro derivative is synthesized in moderate yields (51–65%), while nitro- and CF$ _3 $-substituted analogs require harsher conditions, reducing scalability .
Therapeutic Potential: While the 4-fluoro compound shows moderate antifungal activity, its analogs with R$ ^1 $=NO$ _2 $ or CF$ _3 $ are prioritized for drug development due to higher efficacy . Patent data highlight benzothiazinone derivatives as ROR-gamma modulators, suggesting broader applications in autoimmune diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
